Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide
CAS No.: 272442-17-8
Cat. No.: VC3310598
Molecular Formula: C24H29N5O5S
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 272442-17-8 |
---|---|
Molecular Formula | C24H29N5O5S |
Molecular Weight | 499.6 g/mol |
IUPAC Name | tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate |
Standard InChI | InChI=1S/C24H29N5O5S/c1-23(2,3)33-17-10-7-15(8-11-17)13-19(25-22(30)34-24(4,5)6)21(35)28-20-14-16(29(31)32)9-12-18(20)26-27-28/h7-12,14,19H,13H2,1-6H3,(H,25,30)/t19-/m0/s1 |
Standard InChI Key | IGWRHRQJZDOTQJ-IBGZPJMESA-N |
Isomeric SMILES | CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C |
Introduction
Structural Analysis of Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide
Molecular Structure and Formula
Based on analysis of related compounds, Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide would have a predicted molecular formula of C24H28N5O5S. This formula accounts for all structural components including the Boc group (C5H9O2), the protected tyrosine residue (C13H18O), the thioamide linkage (CS), and the 6-nitrobenzotriazolide moiety (C6H3N4O2). The molecular weight is estimated to be approximately 498.58 g/mol, calculated by combining the molecular weights of the component groups.
Key Functional Groups
Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide contains several key functional groups that define its chemical behavior:
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Carbamate group (from Boc): Provides protection for the α-amino group
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Thionocarbonyl group (C=S): The reactive center for peptide coupling
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tert-Butyl ether: Protects the phenolic hydroxyl of tyrosine
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6-Nitrobenzotriazolide: Acts as a leaving group during peptide coupling reactions
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Aromatic ring (from tyrosine): Contributes to the compound's physical properties
These functional groups work together to create a highly reactive yet stable reagent suitable for controlled peptide synthesis applications.
Comparison with Related Compounds
The structural relationship between these compounds follows a consistent pattern where the central amino acid varies while the Boc protecting group and 6-nitrobenzotriazolide activating group remain constant. The tyrosine variant is distinguished by its bulkier side chain and additional protecting group (tert-butyl) on the phenolic oxygen .
Physical and Chemical Properties
Reactivity and Stability
The reactivity of Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is primarily determined by the thionocarbonyl group and its association with the 6-nitrobenzotriazolide leaving group. Key reactivity patterns include:
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Susceptibility to nucleophilic attack at the thionocarbonyl carbon
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Displacement of the 6-nitrobenzotriazolide group by amine nucleophiles (the basis for peptide coupling)
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Stability of the Boc protecting group under neutral and basic conditions
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Lability of the Boc group under acidic conditions (typically removed with TFA)
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Stability of the tert-butyl ether protecting group under most peptide coupling conditions
The compound would require storage under inert gas, away from moisture and light, and at low temperatures to maintain its integrity. The presence of the tert-butyl protected phenolic group would likely enhance the compound's stability compared to unprotected tyrosine derivatives by preventing potential side reactions at the hydroxyl site.
Synthesis and Preparation
Synthetic Pathways
The synthesis of Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide would follow a general synthetic route similar to that reported for related compounds. Based on literature precedent for similar compounds, the likely synthetic pathway would involve:
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Protection of tyrosine with Boc on the amino group and tert-butyl on the phenolic hydroxyl
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Conversion of the carboxylic acid to a thionocarboxylic acid (typically using Lawesson's reagent)
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Activation of the thionocarboxylic acid with 6-nitrobenzotriazole to form the desired product
This synthetic approach is supported by published procedures for analogous compounds, such as those described for Boc-ThionoAla-1-(6-nitro)benzotriazolide in the Journal of Organic Chemistry by Shalaby, Grote, and Rapoport .
Key Reagents and Conditions
The synthesis would likely employ the following key reagents and conditions:
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N-Boc-Tyr(tBu)-OH as starting material
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Lawesson's reagent for thionation of the carboxylic acid
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6-Nitrobenzotriazole and a coupling agent (possibly triphosgene) for activation
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Dry tetrahydrofuran or dichloromethane as solvent
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Inert atmosphere (nitrogen or argon) to prevent oxidation
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Low to moderate temperature conditions (0-25°C) to control selectivity
The synthesis would require careful handling due to the moisture sensitivity of intermediates and the potential for side reactions. Purification would likely be accomplished through column chromatography or recrystallization techniques.
Applications and Research Significance
Role in Peptide Chemistry
Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide would serve specific functions in peptide chemistry:
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As an activated amino acid derivative for peptide bond formation
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For the incorporation of tyrosine residues into peptide sequences
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To introduce thioamide linkages into peptides, which can alter the conformational and biological properties of the resulting peptides
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In the synthesis of peptide thioamides with enhanced stability against enzymatic degradation
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For structure-activity relationship studies in medicinal chemistry
The tert-butyl protection of the tyrosine phenolic group prevents side reactions during coupling processes, while the thionocarbonyl group provides unique reactivity compared to standard amide bonds.
Current Research and Future Directions
Based on the applications of related compounds, Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide would likely be valuable in several research areas:
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Development of peptidomimetics with enhanced metabolic stability
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Creation of peptides with altered backbone conformations due to the presence of thioamide bonds
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Synthesis of enzyme inhibitors targeting proteases
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Development of peptide-based drug candidates with improved pharmacokinetic properties
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Investigation of hydrogen bonding patterns in peptides containing thioamide linkages
The compound represents an important tool in the expanding field of peptide chemistry, where the ability to modify standard amino acids with specific protecting groups and activating moieties enables precise control over peptide synthesis and properties.
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the Boc methyl groups (~1.4 ppm), tert-butyl ether (~1.3 ppm), tyrosine aromatic protons (~7.0-7.2 ppm), and benzotriazolide protons (~8.0-9.0 ppm)
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¹³C NMR would display a distinctive thionocarbonyl carbon signal (190-200 ppm)
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Infrared (IR) Spectroscopy:
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Strong absorption for the thionocarbonyl (C=S) stretch (~1100-1200 cm⁻¹)
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Characteristic bands for the Boc carbonyl (~1700 cm⁻¹)
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Nitro group absorptions (~1530 and 1350 cm⁻¹)
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Mass Spectrometry:
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Molecular ion peak corresponding to the calculated molecular weight (~498 m/z)
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Characteristic fragmentation patterns showing loss of the Boc group (M-100) and other structural components
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Chromatographic Methods
Purification and analysis of Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide would employ several chromatographic approaches:
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Thin-Layer Chromatography (TLC):
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Monitoring of reaction progress using silica gel plates
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Typical solvent systems would include combinations of ethyl acetate/hexanes or dichloromethane/methanol
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Visualization using UV light (due to aromatic components) or specific staining reagents
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High-Performance Liquid Chromatography (HPLC):
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Analytical HPLC for purity determination using reverse-phase C18 columns
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Preparative HPLC for final purification if necessary
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Typical mobile phases would include acetonitrile/water gradient systems with 0.1% TFA
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Flash Column Chromatography:
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Silica gel as stationary phase
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Gradient elution using ethyl acetate/hexanes or similar solvent systems
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Fraction collection guided by TLC analysis
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These analytical methods would provide comprehensive characterization of the compound's structure, purity, and physical properties, essential for confirming its identity and suitability for use in peptide synthesis applications.
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